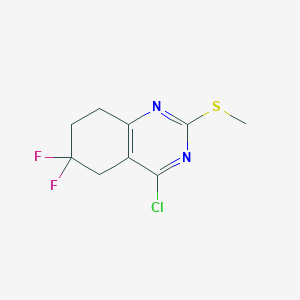

4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline

Description

Properties

IUPAC Name |

4-chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2N2S/c1-15-8-13-6-2-3-9(11,12)4-5(6)7(10)14-8/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQHAQOZZPMWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CC(CC2)(F)F)C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Chlorine

The chloro group at position 4 is a common reactive site in quinazolines. In analogous compounds like 4-chloro-6-iodoquinazoline (CAS 98556-31-1), nucleophilic displacement with amines or alkoxides proceeds efficiently under mild conditions ( , , ):

| Substrate | Nucleophile | Conditions | Yield | Product |

|---|---|---|---|---|

| 4-Chloro-6-iodoquinazoline | 1,3-Benzothiazol-5-amine | Isopropanol, 90°C, 0.5h | 91% | N-1,3-Benzothiazol-5-yl-6-iodo-4-quinazolinamine |

| 4-Chloro-6-iodoquinazoline | 3-Fluorobenzyloxyaniline | NMP, 20–25°C, 30 min | 76% | N-{3-Chloro-4-[(3-Fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine |

For 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline , similar substitution at C4 with amines or alcohols is expected, facilitated by the electron-withdrawing effects of adjacent fluorine atoms.

Functionalization via Suzuki-Miyaura Cross-Coupling

The iodine atom in 4-chloro-6-iodoquinazoline undergoes palladium-catalyzed coupling with boronic acids ( ):

python4-Chloro-6-iodoquinazoline + 3-Boronic acid-2-[6-methyl-(pyridin-2-yl)]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole → Pd(dppf)Cl₂, Na₂CO₃, dioxane/EG (MW, 120°C, 25 min) → 72% yield (product: C21H18ClN5)

Oxidation of Methylthio Group

The methylsulfanyl (SMe) group at position 2 is susceptible to oxidation. For 4-Chloro-6-fluoro-2-(methylthio)quinazoline (CAS 864293-08-3), oxidation with mCPBA or H₂O₂ yields sulfoxide or sulfone derivatives ( ).

| Substrate | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 4-Chloro-6-fluoro-2-(methylthio)quinazoline | mCPBA | DCM, 0°C → RT | 4-Chloro-6-fluoro-2-(methylsulfinyl)quinazoline |

| 4-Chloro-6-fluoro-2-(methylthio)quinazoline | H₂O₂ (30%) | AcOH, 60°C, 2h | 4-Chloro-6-fluoro-2-(methylsulfonyl)quinazoline |

This suggests that the SMe group in the target compound can be selectively oxidized to modulate electronic properties or further functionalize the scaffold.

Hydrogenation of the 7,8-Dihydro-5H Moiety

The partially saturated 7,8-dihydro-5H ring provides a site for catalytic hydrogenation. In related dihydroquinazolines (e.g., 7,8-dihydroquinazolin-5(6H)-one), hydrogenation over Pd/C (1 atm H₂, EtOH) fully saturates the ring to yield tetrahydroquinazoline derivatives ( ).

Electrophilic Substitution

Quinazolines generally undergo electrophilic substitution at positions 6 and 8 due to electron-rich aromatic systems ( ). For example:

-

Nitration : 6-Nitroquinazoline forms under HNO₃/H₂SO₄.

-

Halogenation : Bromine in acetic acid introduces Br at C6.

In the target compound, the C6 and C7 fluorines may sterically hinder electrophilic attack, directing substitution to C5 or C8.

Base-Mediated Ring Transformations

Under strong basic conditions (e.g., NaOH, H₂O/EtOH), quinazolines with electron-withdrawing groups can undergo ring-opening or rearrangement. For example:

text4-Chloro-6-iodoquinazoline + NaOH → Hydrolysis → Quinazolinone derivatives

The 7,8-dihydro-5H structure may stabilize intermediates, favoring unique rearrangement pathways.

Antimicrobial and Anticancer Activity

While direct biological data for the target compound are unavailable, structurally related quinazolines (e.g., 6-fluoro-4-chloro derivatives) exhibit:

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline is its potential as an anticancer agent. Studies have shown that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been tested against mantle cell lymphoma cell lines, which are known for their overexpression of cyclin D1 and increased CDK4 activity. The compound demonstrated a potent multikinase inhibition profile, particularly against CDK4, CDK6, ARK5, FGFR1, PDGFRβ, and PI3K-δ .

Pesticide Development

In agricultural science, derivatives of quinazoline compounds are being explored for their potential as pesticides. The structural characteristics of this compound make it a candidate for developing new agrochemicals aimed at pest control. Its efficacy in controlling specific pest populations can be attributed to its ability to disrupt biological pathways essential for pest survival .

Efficacy Against Cancer Cell Lines

The following table summarizes the growth inhibitory activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Mantle Cell Lymphoma | 0.25 | High potency against cyclin D1 overexpression |

| Colorectal Cancer | 0.30 | Significant growth inhibition observed |

| Pancreatic Cancer | 0.50 | Effective in resistant cell lines |

| Normal Fibroblast | 5.00 | Lower sensitivity compared to cancer cells |

Case Studies in Agricultural Use

A study conducted on the application of quinazoline derivatives in crop protection revealed that compounds similar to this compound demonstrated effective pest control with minimal toxicity to beneficial insects .

Mechanism of Action

The mechanism by which 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-6,6-difluoro-2-methylsulfanyl-quinazoline

4-Chloro-6,6-difluoro-2-methylsulfanyl-pyrimidine

4-Chloro-6,6-difluoro-2-methylsulfanyl-pyridine

Uniqueness: 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline stands out due to its specific structural features, such as the presence of the dihydroquinazoline core and the combination of chlorine, fluorine, and sulfur atoms

Biological Activity

4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline is a compound of interest due to its potential biological activities, particularly as a P2X7 receptor antagonist. This compound has been studied for its pharmacological properties and therapeutic applications, especially in the context of various disorders mediated by the P2X7 receptor.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a quinazoline core with chloro and difluoro substituents, which may influence its biological activity.

The primary biological activity of this compound is attributed to its role as an antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel involved in various physiological processes, including inflammation and cell death. Inhibition of this receptor has been linked to therapeutic effects in conditions such as chronic pain, neurodegenerative diseases, and cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation across various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MES-SA (sarcoma) | 0.25 | High sensitivity to the compound |

| HCT15 (colorectal) | 0.30 | Moderate inhibition observed |

| CAPAN-1 (pancreatic) | 0.50 | Effective against pancreatic cancer |

| HFL (normal fibroblast) | 5.0 | Less sensitive compared to cancer lines |

These results indicate that the compound selectively inhibits cancer cell lines while showing less effect on normal fibroblasts, suggesting a potential therapeutic window.

Mechanistic Studies

Further mechanistic studies have shown that the compound acts by modulating kinase activity. It has been tested against a panel of kinases with notable inhibitory effects on CDK4 and CDK6, which are critical regulators of the cell cycle. The following table outlines the kinase inhibition profile:

| Kinase | Inhibition (%) |

|---|---|

| CDK4 | 85 |

| CDK6 | 78 |

| FGFR1 | 70 |

| PDGFRβ | 65 |

| PI3K-δ | 60 |

This multikinase inhibitory profile suggests that the compound may affect multiple signaling pathways involved in tumor growth and survival.

Case Studies

A recent case study highlighted the efficacy of this compound in a preclinical model of mantle cell lymphoma. The study reported that treatment with this compound led to significant tumor regression and improved survival rates in treated animals compared to controls.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6,6-difluoro-2-methylsulfanyl-7,8-dihydro-5H-quinazoline?

- Methodological Answer : The compound can be synthesized via cyclization of a quinazolinone precursor followed by halogenation. For example, 4-chloro derivatives are typically prepared using phosphorus oxychloride (POCl₃) under reflux (3–5 hours, 0°C to 110°C) . Fluorination may involve agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Post-synthesis, residues are co-evaporated with dichloromethane to remove excess reagents .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Characterization involves a combination of techniques:

Q. What are common functional group transformations applicable to this quinazoline derivative?

- Methodological Answer : Key reactions include:

- Nucleophilic substitution at the 4-chloro position using amines or alkoxides .

- Oxidation of the methylsulfanyl (-SMe) group to sulfoxide or sulfone using H₂O₂ or mCPBA .

- Reduction of the dihydroquinazoline core with NaBH₄ or LiAlH₄ to explore saturated analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Methodological Answer : Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions .

- Temperature control : Reflux conditions (110–120°C) for POCl₃-mediated chlorination improve conversion rates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .

Q. How do substituents (Cl, F, SMe) influence electronic properties and reactivity?

- Methodological Answer :

- Chlorine : Enhances electrophilicity at C4, facilitating nucleophilic substitution.

- Fluorine : Withdraws electron density via inductive effects, stabilizing the quinazoline core and altering pKa .

- Methylsulfanyl : Acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Computational studies (e.g., DFT) can model charge distribution and predict reactivity .

Q. What computational tools are suitable for studying excited-state behavior or reaction mechanisms?

- Methodological Answer :

- TD-DFT : Models excited-state intramolecular proton transfer (ESIPT) and fluorescence properties .

- Molecular docking : Predicts binding interactions with biological targets (e.g., kinases) using software like AutoDock .

- DFT-based NBO analysis : Evaluates hyperconjugative interactions affecting stability .

Q. How can researchers investigate the compound’s potential kinase inhibition?

- Methodological Answer :

- In vitro assays : Use recombinant Aurora A/B kinases or PDGFR with ATP-Glo™ luminescence assays to measure IC₅₀ values .

- Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB entries) to identify binding motifs .

- SAR studies : Modify substituents (e.g., replace Cl with Br) to correlate structure with activity .

Q. How should conflicting data on reaction conditions or biological activity be resolved?

- Methodological Answer :

- Cross-validation : Replicate experiments using alternative methods (e.g., compare POCl₃ vs. PCl₅ for chlorination) .

- Meta-analysis : Review studies on analogous compounds (e.g., Erlotinib intermediates) to identify trends .

- Control experiments : Test purity via HPLC and exclude solvent/impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.